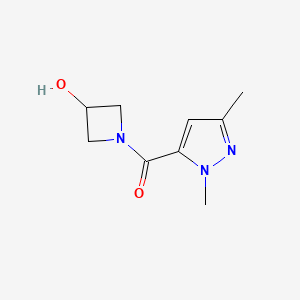
1-(1,3-二甲基-1H-吡唑-5-羰基)氮杂环丁烷-3-醇
描述
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol is a heterocyclic compound featuring a pyrazole ring and an azetidin-3-ol moiety
科学研究应用
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a range of effects, depending on their specific targets and mode of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with azetidin-3-ol under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and azetidin-3-ol moieties .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
相似化合物的比较
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 1,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine
Uniqueness
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol is unique due to the presence of both the pyrazole and azetidin-3-ol moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these functional groups .
属性
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-8(11(2)10-6)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBCRDQPLWSNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


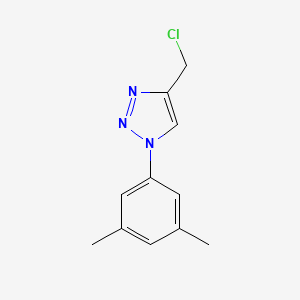
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)
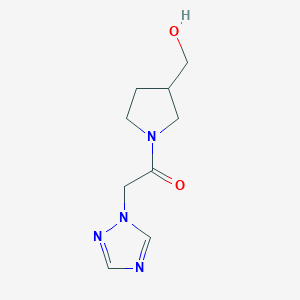
![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
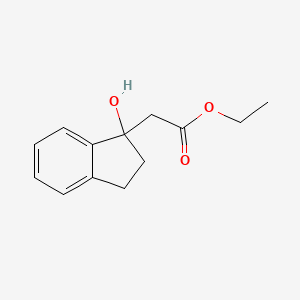
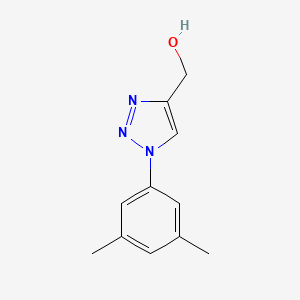
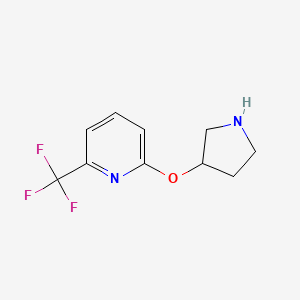
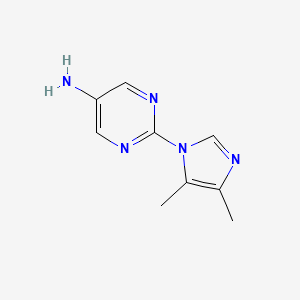
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)
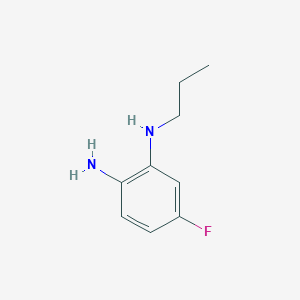
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
